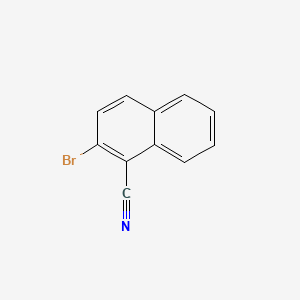
2-Bromonaphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromonaphthalene-1-carbonitrile is a chemical compound that belongs to the family of naphthalene derivatives. It is a white to light yellow crystalline powder used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphthalene-1-carbonitrile can be achieved through a high-yielding three-step process. The key step involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The general synthetic route includes:
Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.
Sandmeyer Reaction: The diazotized product undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.
Halogenation: The final step involves a Sandmeyer reaction with the halogenated amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of palladium-catalyzed cyanation of aryl bromides is also a common industrial method .
化学反应分析
Types of Reactions
2-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of copper catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
科学研究应用
2-Bromonaphthalene-1-carbonitrile is used in diverse scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: It is utilized in the synthesis of materials for electronic devices and other advanced applications.
作用机制
The mechanism of action of 2-Bromonaphthalene-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
相似化合物的比较
生物活性
2-Bromonaphthalene-1-carbonitrile (C11H8BrN) is a compound of significant interest in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological activity, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position and a cyano group at the 1-position of the naphthalene ring. Its molecular weight is approximately 207.07 g/mol, and it is characterized by notable reactivity due to the presence of these functional groups.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism and various biochemical pathways, making this compound a potential lead structure for developing pharmaceuticals targeting these enzymes.
Table 1: Inhibition Profile of this compound
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Competitive | |
| CYP2C19 | Non-competitive |
The inhibition of these enzymes suggests that this compound could influence the pharmacokinetics of co-administered drugs, which is significant in pharmacological research.
Case Study 1: Pharmacological Implications
A study focused on the interaction of this compound with CYP enzymes revealed that its inhibitory effects can alter drug metabolism rates significantly. This has implications for drug development, particularly in designing safer medications that minimize adverse interactions.
Case Study 2: Synthesis and Bioactivity Correlation
Research investigating various synthetic pathways for naphthalene derivatives highlighted that modifications at specific positions on the naphthalene ring can lead to enhanced biological activity. For instance, altering the bromine position or substituting different functional groups can yield compounds with improved enzyme inhibition or antimicrobial properties .
属性
IUPAC Name |
2-bromonaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQXTGXNSBDWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704774 |
Source


|
| Record name | 2-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138887-02-2 |
Source


|
| Record name | 2-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













